molecular formula C7H11N3O2 B13466235 Ethyl 5-amino-1H-pyrazole-3-acetate CAS No. 1206694-33-8

Ethyl 5-amino-1H-pyrazole-3-acetate

Cat. No.: B13466235
CAS No.: 1206694-33-8
M. Wt: 169.18 g/mol
InChI Key: OJLGFZSGCYBYQZ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1H-pyrazole-3-acetate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of both amino and ester functional groups in this compound makes it a valuable intermediate in the synthesis of various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-1H-pyrazole-3-acetate can be synthesized through several methodsThe reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1H-pyrazole-3-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 5-amino-1H-pyrazole-3-acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of heterocyclic compounds.

    Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1H-pyrazole-3-acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
  • 3-Amino-5-methyl-1H-pyrazole
  • 5-Amino-1H-pyrazole-4-carbonitrile

Uniqueness

Ethyl 5-amino-1H-pyrazole-3-acetate is unique due to its specific functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in the synthesis of a wide range of bioactive compounds .

Properties

CAS No.

1206694-33-8

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 2-(3-amino-1H-pyrazol-5-yl)acetate

InChI

InChI=1S/C7H11N3O2/c1-2-12-7(11)4-5-3-6(8)10-9-5/h3H,2,4H2,1H3,(H3,8,9,10)

InChI Key

OJLGFZSGCYBYQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=NN1)N

Origin of Product

United States

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